

JP1302: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	JP1302	
Cat. No.:	B1662671	Get Quote

This technical guide provides an in-depth overview of **JP1302**, a potent and selective $\alpha 2C$ -adrenoceptor antagonist. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, pharmacological profile, and experimental applications.

Chemical and Physical Properties

JP1302 is available as a free base and as a dihydrochloride salt. The key properties are summarized in the table below.

Property	JP1302 (Free Base)	JP1302 Dihydrochloride
CAS Number	80259-18-3[1][2][3]	1259314-65-2[4][5]
Molecular Formula	C24H24N4[1][3]	C24H24N4·2HCI
Molecular Weight	368.47 g/mol [1][3][6]	441.4 g/mol
Synonyms	acridin-9-yl-(4-(4- methylpiperazin-1-yl)- phenyl)amine	-

Pharmacological Data

JP1302 is a highly selective antagonist for the $\alpha 2C$ -adrenoceptor, exhibiting significantly lower affinity for other $\alpha 2$ -adrenoceptor subtypes. This selectivity makes it a valuable tool for studying the specific roles of the $\alpha 2C$ -adrenoceptor in various physiological and pathological processes.



Parameter	Receptor Subtype	Value (nM)
Ki (Binding Affinity)	human α2C-adrenoceptor	28[1][3]
human α2B-adrenoceptor	1470[3]	
rodent α2D-adrenoceptor	1700[3]	_
human α2A-adrenoceptor	3150[3]	_
Kb (Antagonist Activity)	human α2C-adrenoceptor	16[1][6]
human α2A-adrenoceptor	1500[6]	
human α2B-adrenoceptor	2200[6]	_

Experimental ProtocolsRadioligand Binding Assays

A common method to determine the binding affinity (Ki) of a compound like **JP1302** is through competitive radioligand binding assays. The following is a representative protocol.

Objective: To determine the binding affinity of **JP1302** for human $\alpha 2A$ -, $\alpha 2B$ -, and $\alpha 2C$ -adrenoceptors.

Materials:

- Membrane preparations from cells stably expressing human $\alpha 2A$ -, $\alpha 2B$ -, or $\alpha 2C$ -adrenoceptors.
- [3H]-Rauwolscine (radioligand).
- JP1302 (test compound).
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.



- Scintillation cocktail.
- Scintillation counter.

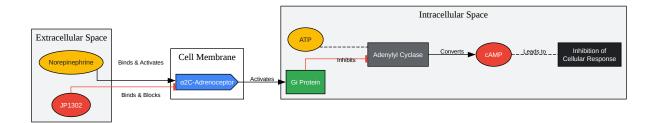
Procedure:

- Prepare serial dilutions of JP1302.
- In a 96-well plate, add the cell membrane preparations, [3H]-Rauwolscine at a concentration close to its Kd, and varying concentrations of **JP1302** or vehicle.
- Incubate the mixture for a specified time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow for binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC50 values (the concentration of JP1302 that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.
- The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki
 = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its
 dissociation constant.

Signaling Pathway and Mechanism of Action



JP1302 acts as an antagonist at the α 2C-adrenoceptor, which is a G protein-coupled receptor (GPCR). The binding of an agonist (like norepinephrine) to the α 2C-adrenoceptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the binding of endogenous agonists, **JP1302** prevents this downstream signaling cascade.



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Caption: Mechanism of action of **JP1302** at the α 2C-adrenoceptor.

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